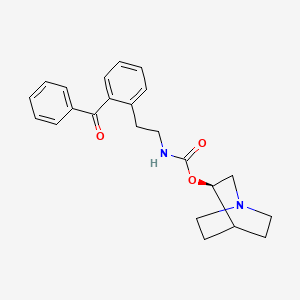
(R)-Quinuclidin-3-yl 2-benzoylphenethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Quinuclidin-3-yl 2-benzoylphénéthylcarbamate : est un composé chimique connu pour ses diverses applications dans la recherche scientifique et l'industrie. Ce composé se caractérise par sa structure unique, qui comprend un cycle quinuclidine et une partie benzoylphénéthylcarbamate. Il est souvent étudié pour ses activités biologiques potentielles et son rôle d'intermédiaire dans la synthèse de divers produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (R)-Quinuclidin-3-yl 2-benzoylphénéthylcarbamate implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle quinuclidine : Le cycle quinuclidine peut être synthétisé par une réaction de cyclisation impliquant une amine appropriée et un halogénure d'alkyle.
Introduction du groupe benzoyle : Le groupe benzoyle est introduit par une réaction d'acylation de Friedel-Crafts, dans laquelle le chlorure de benzoyle réagit avec le dérivé de quinuclidine en présence d'un catalyseur acide de Lewis.
Formation du carbamate : La dernière étape implique la réaction de la benzoylphénéthylamine avec un isocyanate pour former la liaison carbamate.
Méthodes de production industrielle
Dans un environnement industriel, la production de (R)-Quinuclidin-3-yl 2-benzoylphénéthylcarbamate peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela inclut l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions
(R)-Quinuclidin-3-yl 2-benzoylphénéthylcarbamate : subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, résultant en des formes réduites du composé.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle quinuclidine ou du groupe benzoyle, conduisant à la formation de dérivés substitués.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium, conditions anhydres.
Substitution : Nucléophiles tels que les amines, les alcools ou les halogénures, souvent en présence d'un catalyseur basique ou acide.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
(R)-Quinuclidin-3-yl 2-benzoylphénéthylcarbamate : a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment son interaction avec diverses enzymes et récepteurs.
Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme réactif dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de (R)-Quinuclidin-3-yl 2-benzoylphénéthylcarbamate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité. Les voies exactes impliquées peuvent varier en fonction de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(R)-Quinuclidin-3-yl 2-benzoylphénéthylcarbamate : peut être comparé à d'autres composés similaires, tels que :
(R)-Quinuclidin-3-yl 2-benzoylphénéthylcarbamate : Un composé structurellement similaire avec de légères variations dans les substituants.
(R)-Quinuclidin-3-yl 2-benzoylphénéthylcarbamate : Un autre analogue avec différents groupes fonctionnels attachés au cycle quinuclidine.
L'unicité de (R)-Quinuclidin-3-yl 2-benzoylphénéthylcarbamate réside dans sa structure spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
1956436-64-8 |
|---|---|
Formule moléculaire |
C23H26N2O3 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(2-benzoylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C23H26N2O3/c26-22(19-7-2-1-3-8-19)20-9-5-4-6-17(20)10-13-24-23(27)28-21-16-25-14-11-18(21)12-15-25/h1-9,18,21H,10-16H2,(H,24,27)/t21-/m0/s1 |
Clé InChI |
NSKBRJBDYOPZBY-NRFANRHFSA-N |
SMILES isomérique |
C1CN2CCC1[C@H](C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
SMILES canonique |
C1CN2CCC1C(C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


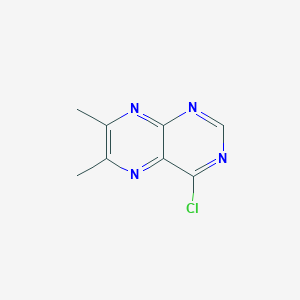
![4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11771070.png)

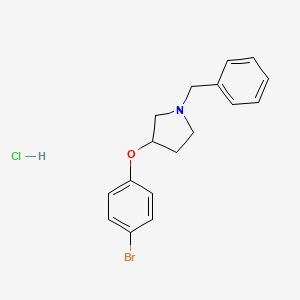

![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol](/img/structure/B11771095.png)
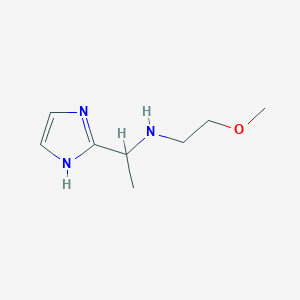
![Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate](/img/structure/B11771105.png)

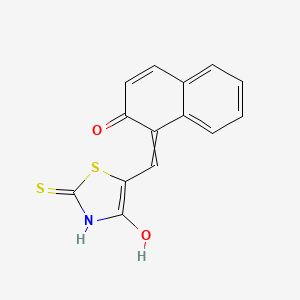

![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol](/img/structure/B11771130.png)


